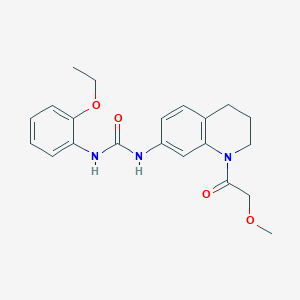

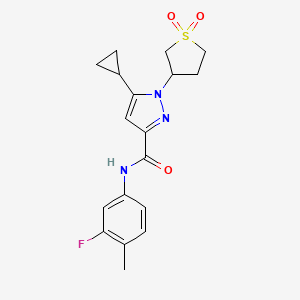

![molecular formula C25H23BrN2OS B2503568 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide CAS No. 681274-41-9](/img/structure/B2503568.png)

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide" is a chemical entity that appears to be related to a class of sulfanyl acetamide derivatives. While the specific compound is not directly discussed in the provided papers, the structural motifs such as the sulfanyl acetamide linkage and aromatic substituents are present in the compounds studied within these papers. These types of compounds are of interest due to their potential biological activities, which may include antiviral properties as suggested by the research on related molecules.

Synthesis Analysis

Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds with sulfanyl acetamide linkages have been synthesized and characterized. For instance, the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives involved confirming their structures through techniques such as 1H NMR, IR, and elemental analysis . This suggests that a similar approach could be used to synthesize and confirm the structure of "2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide".

Molecular Structure Analysis

The molecular structure of sulfanyl acetamide derivatives is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This is evidenced by the crystal structures of related compounds, where the pyrimidine ring is inclined to the benzene ring at significant angles, and an intramolecular N—H⋯N hydrogen bond stabilizes the folded conformation . This information can be extrapolated to predict that the compound may also exhibit a folded conformation stabilized by intramolecular hydrogen bonding.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar sulfanyl acetamide derivatives, it can be inferred that the compound may exhibit certain solubility characteristics in polar solvents, melting points, and specific optical activities that can be determined through experimental analysis. The cytotoxicity towards cell lines such as HEK-293 and GMK, as well as antiviral and virucidal activities against viruses like human adenovirus type 5 and ECHO-9 virus, are properties that have been evaluated for related compounds . These biological activities are crucial for understanding the potential applications of the compound in biomedical research.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- A study by Skladchikov, Suponitskii, and Gataullin (2013) discusses the synthesis and structure of related N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, a compound that shares some structural similarities with the compound (Skladchikov, Suponitskii, & Gataullin, 2013).

Pharmacological Evaluation and Molecular Docking

- Siddiqui et al. (2014) conducted pharmacological evaluation and molecular docking studies on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, closely related to the compound of interest. Their work highlighted the potential anti-bacterial properties and moderate enzyme inhibition abilities of these compounds (Siddiqui et al., 2014).

Antibacterial and Enzyme Inhibition Activity

- Research by Rubab et al. (2015) on similar N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, showcased their potential as therapeutic agents due to their notable antibacterial activity and minimal hemolytic activity (Rubab et al., 2015).

Anticancer Evaluation

- Zyabrev et al. (2022) explored the anticancer activities of 4-arylsulfonyl-1,3-oxazoles, related to the compound , finding some compounds to have significant activity against specific cancer cell lines (Zyabrev et al., 2022).

Antimicrobial Potential

- Abbasi et al. (2020) synthesized and evaluated 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, compounds structurally similar to the one , demonstrating good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its pharmacological activities, given the known diverse activities of indole-containing compounds . Additionally, further studies could focus on the synthesis of this compound and its derivatives, as well as their potential applications in various fields .

Propiedades

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN2OS/c1-17-11-18(2)13-21(12-17)27-25(29)16-30-24-15-28(23-6-4-3-5-22(23)24)14-19-7-9-20(26)10-8-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRRFNXKGOHUFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

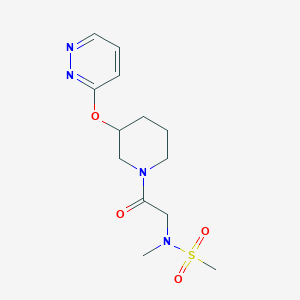

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)

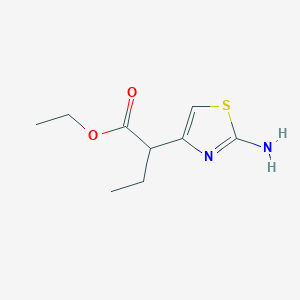

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)

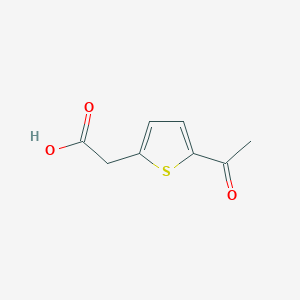

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)

![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)

![N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)

![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)